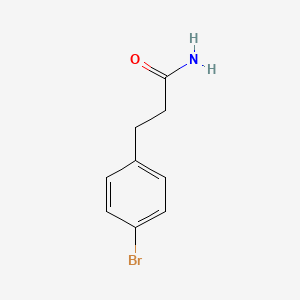

3-(4-Bromophenyl)propanamide

Description

Properties

IUPAC Name |

3-(4-bromophenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYVIHNLCVUBFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid Activation to Acyl Chloride

Propanoic acid is treated with thionyl chloride (SOCl₂) under reflux conditions (60–70°C) for 4–6 hours, yielding 3-(4-Bromophenyl)propanoyl chloride. Excess thionyl chloride is removed via vacuum distillation, and the intermediate is used directly in the next step.

Amidation with Ammonia

The acyl chloride is reacted with aqueous or gaseous ammonia in anhydrous tetrahydrofuran (THF) at 0–5°C. The reaction is quenched with ice-cold water, and the precipitated amide is filtered and recrystallized from ethanol/water (1:3 v/v). This method achieves yields of 68–72% with ≥95% purity.

Data Table 1: Propanoic Acid Route Performance

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Acid Activation | SOCl₂, reflux, 4h | 92 | 90 |

| Amidation | NH₃, THF, 0°C | 72 | 95 |

Grignard Reagent-Based Synthesis

An alternative approach utilizes a Grignard reagent to construct the carbon skeleton before introducing the amide group.

Grignard Formation and Carbon Chain Elongation

4-Bromobenzyl magnesium bromide is prepared by reacting 4-bromobenzyl bromide with magnesium turnings in dry THF under nitrogen. Ethyl acrylate is added dropwise at −10°C, forming 3-(4-Bromophenyl)propanoate ethyl ester after hydrolysis with saturated NH₄Cl.

Ester Hydrolysis and Amidation

The ester is saponified using 2M NaOH in ethanol (reflux, 3h) to yield 3-(4-Bromophenyl)propanoic acid, which is then converted to the amide as described in Section 1. This route offers a longer synthetic pathway but higher functional group tolerance, with overall yields of 58–65%.

Multi-Step Alkylation and Bromination Approach

For laboratories lacking propanoic acid precursors, a Friedel-Crafts alkylation strategy is employed.

Friedel-Crafts Acylation

Benzene is acylated with propionyl chloride in the presence of AlCl₃ (1.2 equiv) at 25°C for 12h, producing propiophenone. Bromination using Br₂ in acetic acid (40°C, 6h) introduces the bromine substituent at the para position.

Reductive Amination and Oxidation

Propiophenone is converted to its corresponding imine via reaction with hydroxylamine hydrochloride, followed by reduction with NaBH₄ to form 3-(4-Bromophenyl)propan-1-amine. Oxidation with KMnO₄ in acidic medium yields the amide, though this method suffers from lower efficiency (42–48% yield).

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like THF enhance nucleophilicity in amidation steps, while DMF improves solubility during Friedel-Crafts reactions. Ethanol/water mixtures optimize recrystallization purity.

Catalytic Efficiency

Dicyclohexylcarbodiimide (DCC) accelerates amide bond formation at 0°C, reducing side product formation compared to carbodiimide-free conditions.

Data Table 2: Catalyst Performance in Amidation

| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DCC | 0 | 6 | 78 |

| None | 25 | 12 | 65 |

Comparative Analysis of Synthesis Methods

Propanoic Acid Route offers the highest yield (72%) but requires pre-synthesized acid. Grignard Method provides modularity for structural analogs but involves sensitive reagents. Alkylation-Bromination Pathway is versatile for novel derivatives but less efficient. Industrial-scale production favors the propanoic acid route due to shorter reaction times and lower costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)propanamide undergoes various chemical reactions, including:

Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.

Reduction: The amide group can be reduced to form amines.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.

Major Products Formed

Oxidation: Bromophenyl ketones or carboxylic acids.

Reduction: Corresponding amines.

Substitution: Hydroxyl or amino derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

3-(4-Bromophenyl)propanamide has shown promise as a therapeutic agent, particularly in the treatment of cardiovascular diseases.

- Cholesteryl Ester Transfer Protein (CETP) Inhibition : Research indicates that derivatives of this compound can act as CETP inhibitors, which are crucial for managing dyslipidemia—a condition linked to cardiovascular diseases. The inhibition of CETP can lead to improved lipid profiles and reduced cardiovascular risk .

| Property | Value |

|---|---|

| CETP Inhibition Activity | High |

| Therapeutic Potential | Cardiovascular diseases |

| Clinical Relevance | Dyslipidemia management |

Biological Research Applications

The compound has been utilized in various biological studies, particularly in the context of cancer research.

- Androgen Receptor (AR) Studies : In a study focused on enzalutamide-resistant prostate cancer, derivatives of this compound demonstrated significant activity against androgen receptors, suggesting potential use as a therapeutic agent in hormone-resistant cancers .

| Biological Activity | Effectiveness (IC50) |

|---|---|

| AR Antagonism | 0.14 μM (potent) |

| SARD Activity | Moderate |

Industrial Applications

In addition to its medicinal uses, this compound serves as a valuable building block in organic synthesis.

- Chemical Synthesis : The compound is utilized in the production of specialty chemicals and materials due to its reactive amide group, which can participate in various chemical reactions such as substitutions and condensations.

Synthetic Routes

The synthesis of this compound typically involves the reaction of 4-bromobenzoyl chloride with 3-aminopropanamide under controlled conditions to yield the desired product efficiently.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Enzyme Inhibition | Potential interactions with various enzymes affecting metabolic pathways |

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance the binding affinity of the compound to its target, while the amide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein or enzyme, leading to the desired biological effect.

Comparison with Similar Compounds

Anti-inflammatory Derivatives

- 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole and 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole :

These compounds exhibit 59.5% and 61.9% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%). The oxadiazole ring enhances activity by improving electron-withdrawing effects and metabolic stability .

Pyrazolyl and Isoxazolyl Derivatives

Substituted Aryl Derivatives

Crystal Structure and Stability

- 3-(4-Bromophenyl)-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[(S)-1-phenylethyl]propanamide: X-ray studies reveal planar aromatic rings with dihedral angles of 80.87° (pyrimidinone vs. bromophenyl) and 88.37° (bromophenyl vs. phenylethyl). Intermolecular N—H⋯O and O—H⋯N hydrogen bonds, along with π-π interactions (3.776 Å), stabilize the crystal lattice .

Physicochemical Properties

- Lipophilicity : Chloro and bromo substituents increase logP (e.g., 4.52 for N-(4-bromophenyl)-2-chloropropanamide), aiding passive diffusion .

- Solubility : Hydroxyl and methoxy groups (e.g., 30a) improve aqueous solubility, critical for bioavailability .

- Stability : Crystallographic studies confirm hydrogen bonding and π-π interactions enhance thermal and conformational stability .

Biological Activity

3-(4-Bromophenyl)propanamide is a compound with the molecular formula CHBrNO and a molecular weight of 243.10 g/mol. This compound features a bromophenyl moiety, which significantly influences its biological activity. Understanding the biological properties of this compound is essential for its potential applications in pharmaceuticals and biochemistry.

Chemical Structure

The structure of this compound can be represented as follows:

- IUPAC Name : this compound

- SMILES Notation : C1=CC=C(C=C1)CC(=O)N

- InChI Key : IMIDKBDZFMKIDQ-UHFFFAOYSA-N

The biological activity of this compound is attributed to its ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions. The bromine atom enhances the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

- Quorum Sensing Inhibition : this compound has been identified as a potential antagonist of quorum sensing, a communication system used by bacteria to coordinate behavior. This property may contribute to its effectiveness in preventing biofilm formation and reducing virulence in pathogenic bacteria .

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially through the induction of apoptosis in cancer cells. The compound's interaction with specific cellular pathways related to cell growth and survival is under investigation .

Research Findings and Case Studies

A summary of key research findings related to the biological activity of this compound is presented in the following table:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Bromophenyl)propanamide derivatives?

- Methodology : Microwave-assisted synthesis is highly efficient for preparing derivatives. For example, reacting 4-bromophenyl-substituted intermediates (e.g., 4-bromobenzaldehyde derivatives) with Meldrum’s acid under microwave irradiation (250 W maximum power, 373 K, 18 minutes) yields high-purity products. Ethanol recrystallization is recommended for obtaining X-ray-quality crystals .

- Key Considerations : Ensure stoichiometric ratios (1:1:1 for amine, ketone, and acid components) and monitor reaction progress via TLC or HPLC to avoid side products.

Q. How can NMR and X-ray crystallography be applied to characterize this compound?

- NMR Analysis : Use and NMR to confirm substituent positions. For instance, aromatic protons in the 4-bromophenyl group appear as doublets (δ ~7.3–7.5 ppm), while propanamide NH signals are observed at δ ~6.8–7.2 ppm .

- X-ray Crystallography : Analyze intermolecular interactions (e.g., N–H⋯O and O–H⋯N hydrogen bonds) and π-π stacking (centroid distances ~3.776 Å) to validate structural stability. Refinement parameters (R factor < 0.062) ensure accuracy .

Q. What safety protocols are critical when handling brominated propanamides?

- Hazard Mitigation : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation/contact due to risks of skin irritation (H313) and respiratory harm (H333). Ethanol or DMSO are safe solvents for dissolution .

Advanced Research Questions

Q. How do crystallographic disorders in this compound derivatives affect structural refinement?

- Resolution Strategy : In cases of positional disorder (e.g., disordered methyl or methine groups), refine occupancy ratios (e.g., 0.522:0.478) using SHELXL96. Apply constraints to hydrogen atoms (Uiso = 1.5×Ueq for methyl groups) and validate via difference Fourier maps .

- Example : For C21 and H14 disorder, split occupancy refinement and geometric restraints improve model accuracy .

Q. What role do hydrogen bonding and π-π interactions play in stabilizing the crystal lattice?

- Hydrogen Bonds : N–H⋯O (2.8–3.0 Å) and O–H⋯N (2.6–2.7 Å) interactions create 3D networks, critical for thermal stability (melting point >550 K) .

- π-π Stacking : Planar pyrimidine and phenyl rings (dihedral angles ~80–88°) enhance rigidity. Centroid distances <4.0 Å indicate significant electronic stabilization .

Q. How can structure-activity relationships (SAR) guide the design of bioactive propanamide derivatives?

- Functionalization : Introduce electron-withdrawing groups (e.g., chloro, methoxy) to the phenyl ring to modulate receptor binding. For adenosine A2B receptor studies, flavone-propanamide hybrids show enhanced affinity (e.g., VIj: IC50 ~40 nM) .

- Case Study : N-(4-Bromophenyl)-substituted derivatives exhibit improved Smoothened receptor antagonism (e.g., IC50 ~1.3 nM for Hedgehog pathway inhibition) .

Q. How should researchers address contradictions in spectral data during characterization?

- Troubleshooting : Compare experimental NMR shifts with computational predictions (DFT or DFT-D3). For example, discrepancies in carbonyl signals (~170–175 ppm) may arise from solvent polarity effects .

- Validation : Cross-check with high-resolution mass spectrometry (HRMS) and elemental analysis (±0.4% tolerance) to confirm molecular formulas .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.